molecular formula C23H32N4O B565466 Desethylcarbamoyl Cabergoline-d5 CAS No. 1316849-28-1

Desethylcarbamoyl Cabergoline-d5

Cat. No. B565466
CAS RN: 1316849-28-1
M. Wt: 385.567
InChI Key: JJTHJEHDIBAMMM-MQWWPDKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethylcarbamoyl Cabergoline-d5 is a product used for proteomics research . It has a molecular formula of C23H27D5N4O and a molecular weight of 385.56 .


Molecular Structure Analysis

The molecular structure of Desethylcarbamoyl Cabergoline-d5 is represented by the formula C23H27D5N4O . The InChI representation is InChI=1S/C23H32N4O/c1-4-10-27-15-17 (23 (28)24-9-6-11-26 (2)3)12-19-18-7-5-8-20-22 (18)16 (14-25-20)13-21 (19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3, (H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 .

Scientific Research Applications

1. Tumor Treatment and Research

Desethylcarbamoyl Cabergoline-d5, as a derivative of cabergoline, has been studied for its potential in treating various tumors. Cabergoline, a dopamine agonist, shows effectiveness in inhibiting tumor growth in pituitary prolactinomas and other neuroendocrine tumors. The mechanism involves DRD5 (dopamine receptor D5) activation, which induces autophagic cell death in tumor cells, leading to tumor suppression in human cancers like glioblastomas, colon cancer, and gastric cancer (Leng et al., 2017).

2. Dopamine Receptor Studies

Research on cabergoline and its metabolites, including Desethylcarbamoyl Cabergoline-d5, focuses on their affinities for dopamine receptors. These studies provide insights into the differential pharmacological properties of cabergoline compared to other ergot alkaloids, which is crucial for understanding its role in neurological conditions (Miyagi et al., 1996).

3. Neuroprotection Research

Cabergoline demonstrates potential in neuroprotection, particularly in models of ischemia. Its protective effects against ischemia-induced cell death are notable, and these findings are significant for therapeutic applications in neurodegenerative diseases beyond Parkinson's disease (Miglio et al., 2004).

4. Ocular Pharmacology

Studies explore cabergoline's effects on intraocular pressure, indicating its role in modulating aqueous humor dynamics and potential use in treating glaucoma. These findings are pivotal in understanding the drug's ocular pharmacology and therapeutic application in eye diseases (Sharif et al., 2009).

5. Dopamine Receptor Expression in Pituitary Tumors

Investigations into dopamine receptor expression in pituitary tumors have implications for using cabergoline in treating these tumors. Understanding the expression of D2 receptors in pituitary tumors aids in determining the potential effectiveness of cabergoline-based therapies (Pivonello et al., 2004).

Mechanism of Action

Target of Action

Desethylcarbamoyl Cabergoline-d5, a labeled metabolite of Cabergoline, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and reward .

Mode of Action

Desethylcarbamoyl Cabergoline-d5 acts as an agonist at dopamine D1 and D2 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that is naturally produced in the body . The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The activation of dopamine D1 and D2 receptors by Desethylcarbamoyl Cabergoline-d5 affects several biochemical pathways. The most significant is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations . This, in turn, blocks the IP3-dependent release of Ca2+ from intracellular stores . The overall effect is a modulation of neuronal signaling and neurotransmission.

Result of Action

The activation of dopamine D1 and D2 receptors by Desethylcarbamoyl Cabergoline-d5 leads to a variety of molecular and cellular effects. These include the modulation of neuronal signaling and neurotransmission, which can influence various brain functions such as motor control, cognition, and reward .

Safety and Hazards

Desethylcarbamoyl Cabergoline-d5 is not classified as a hazardous compound . In case of exposure, the recommended first aid measures include relocating to fresh air in case of inhalation, rinsing skin thoroughly with water in case of skin contact, flushing eyes with water in case of eye contact, and seeking medical attention in case of ingestion .

properties

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTHJEHDIBAMMM-MQWWPDKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NCCCN(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethylcarbamoyl Cabergoline-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.